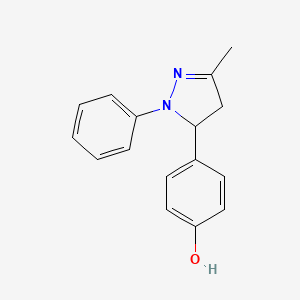![molecular formula C18H24FN3O4S B5012324 1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5012324.png)
1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxamide is a chemical compound that is commonly referred to as 'Compound X'. It is a potent and selective inhibitor of a specific enzyme, which is involved in various physiological processes. The compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
作用機序
Compound X is a potent and selective inhibitor of a specific enzyme, which is involved in various physiological processes, including cell proliferation, inflammation, and neurodegeneration. The enzyme is a member of a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein. Inhibition of this enzyme by Compound X prevents the transfer of the phosphate group, thereby inhibiting the activity of the substrate protein.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects, depending on the disease model and the target enzyme. In cancer models, Compound X has been shown to induce cancer cell death, reduce tumor growth, and sensitize cancer cells to chemotherapy. In inflammation models, Compound X has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In neurodegenerative disease models, Compound X has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
実験室実験の利点と制限
Compound X has several advantages for lab experiments, including its potency and selectivity for the target enzyme, its ability to inhibit the activity of the enzyme in various disease models, and its potential therapeutic applications in various diseases. However, Compound X also has several limitations, including its low solubility in aqueous solutions, its potential toxicity in high doses, and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
将来の方向性
There are several future directions for research on Compound X, including its optimization for therapeutic applications, its pharmacokinetic and pharmacodynamic properties, its potential toxicity and side effects, and its efficacy in clinical trials. In addition, further studies are needed to determine the optimal dose, route of administration, and duration of treatment for Compound X in various disease models. Furthermore, the development of new analogs and derivatives of Compound X may lead to the discovery of more potent and selective inhibitors of the target enzyme.
合成法
The synthesis of Compound X involves several steps, including the preparation of intermediates and the final coupling reaction. The starting material for the synthesis is 4-fluoro-3-nitrobenzoic acid, which is converted to the corresponding amine using a reducing agent. The amine is then treated with piperidine to form the piperidine amide intermediate. The piperidine amide is then reacted with piperidine-4-carboxylic acid to form Compound X. The final product is then purified using chromatography techniques.
科学的研究の応用
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that Compound X can inhibit the activity of the target enzyme, which is overexpressed in many types of cancer. Inhibition of this enzyme has been shown to induce cancer cell death and reduce tumor growth in animal models. Compound X has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, Compound X has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
1-(4-fluoro-3-piperidin-1-ylsulfonylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O4S/c19-15-5-4-14(18(24)21-10-6-13(7-11-21)17(20)23)12-16(15)27(25,26)22-8-2-1-3-9-22/h4-5,12-13H,1-3,6-11H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULFZHWFCBITTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC(CC3)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{5-[(1R*,3s,6r,8S*)-4-azatricyclo[4.3.1.1~3,8~]undec-4-ylmethyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5012253.png)


![5-[4-(2-pyridinylmethoxy)-1-piperidinyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5012272.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5012275.png)
![1-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-2-azepanone](/img/structure/B5012282.png)
![1-[3-amino-4-(2-furyl)-6-methyl-2-(3-nitrobenzoyl)-4,7-dihydrothieno[2,3-b]pyridin-5-yl]ethanone](/img/structure/B5012283.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(3-fluorophenyl)acetamide](/img/structure/B5012287.png)
![N-[3-(2-furyl)phenyl]-1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinecarboxamide](/img/structure/B5012302.png)
![2-(4-isobutoxyphenyl)-5-[3-(2-methoxyphenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5012303.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B5012310.png)
![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]quinolinium bromide](/img/structure/B5012318.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5012333.png)
![2-{[5-(1-azepanyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5012337.png)